molecular formula C11H14N2O3 B13196435 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid

4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid

Cat. No.: B13196435
M. Wt: 222.24 g/mol
InChI Key: ZNFBNZVGCCQFLT-UHFFFAOYSA-N
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Description

4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H14N2O3 It is known for its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a pyridine ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid typically involves the reaction of 4-hydroxypiperidine with pyridine-2-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions can vary, but common methods include:

    Step 1: Protection of the hydroxyl group in 4-hydroxypiperidine.

    Step 2: Coupling of the protected 4-hydroxypiperidine with pyridine-2-carboxylic acid.

    Step 3: Deprotection of the hydroxyl group to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

  • Use of continuous flow reactors for efficient synthesis.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation of the hydroxyl group may yield 4-(4-oxopiperidin-1-yl)pyridine-2-carboxylic acid.
  • Reduction of the carboxylic acid group may yield 4-(4-hydroxypiperidin-1-yl)pyridine-2-methanol.

Scientific Research Applications

4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example:

    Biological Activity: The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

    Chemical Reactivity: The functional groups in the compound can participate in various chemical reactions, influencing its reactivity and applications.

Comparison with Similar Compounds

4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    4-(4-Hydroxypiperidin-1-yl)picolinic acid: Similar structure but with different functional groups.

    4-(4-Hydroxypiperidin-1-yl)pyrimidine-2-carboxylic acid: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-(4-hydroxypiperidin-1-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c14-9-2-5-13(6-3-9)8-1-4-12-10(7-8)11(15)16/h1,4,7,9,14H,2-3,5-6H2,(H,15,16)

InChI Key

ZNFBNZVGCCQFLT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CC(=NC=C2)C(=O)O

Origin of Product

United States

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